molecular formula C7H4INS B074616 2-Iodobenzothiazole CAS No. 1123-99-5

2-Iodobenzothiazole

Cat. No. B074616
CAS RN: 1123-99-5
M. Wt: 261.08 g/mol
InChI Key: WTKCRPLRJZZCMJ-UHFFFAOYSA-N
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Description

2-Iodobenzothiazole (2-IBT) is a heterocyclic compound with a thiazole ring and an iodine atom. It is a colorless, crystalline solid that is soluble in methanol, acetone, and chloroform. 2-IBT is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a catalyst in various reactions. It is also used in the synthesis of polymers and as a corrosion inhibitor.

Safety and Hazards

2-Iodobenzothiazole is intended for research and development use only and is not recommended for medicinal, household, or other uses . Detailed safety and hazard information was not found in the retrieved papers.

Future Directions

The future research directions for 2-Iodobenzothiazole and its derivatives could involve further exploration of their synthetic strategies and potential biological applications . The development of more potent biologically active benzothiazole-based drugs is a promising area of research .

properties

IUPAC Name

2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKCRPLRJZZCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356652
Record name 2-iodobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123-99-5
Record name 2-iodobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-iodobenzothiazole in synthetic chemistry?

A1: this compound serves as a versatile precursor for various 2-substituted benzothiazole derivatives. Its reactivity stems from the iodine atom, which can be readily replaced with other functional groups through different chemical reactions. [, ] One significant application is its use in Suzuki-Miyaura cross-coupling reactions. [] This palladium-catalyzed reaction allows for the efficient introduction of aryl groups at the 2-position of the benzothiazole ring, creating a diverse range of biaryl compounds with potential applications in pharmaceuticals and materials science.

Q2: How does the presence of the iodine atom influence the reactivity of this compound?

A2: The iodine atom in this compound plays a crucial role in its reactivity. Research has shown that it undergoes reductive dehalogenation in the presence of alkanethiols, resulting in the formation of unsubstituted benzothiazole. [] This reaction is autocatalytic, with the hydroiodic acid generated during the process further promoting the dehalogenation. Additionally, under UV irradiation, this compound undergoes C-I bond cleavage, leading to the formation of the 2-isocyanophenylthiyl radical. [] This radical intermediate can then participate in various reactions, highlighting the photochemical reactivity of this compound.

Q3: Are there any computational studies on this compound and its reactivity?

A3: Yes, computational chemistry has been employed to understand the photochemical behavior of this compound. Density functional theory (DFT) calculations were used to investigate the iodine-triggered cyclization of the 2-isocyanophenylthiyl radical generated upon UV irradiation of this compound. [] These calculations provided mechanistic insights into this intriguing transformation, confirming the role of iodine in facilitating the cyclization process.

Q4: What analytical techniques are commonly used to study reactions involving this compound?

A4: Several analytical techniques are crucial for studying reactions involving this compound. Infrared (IR) spectroscopy, particularly under cryogenic conditions, helps identify and analyze the conformational changes and reaction intermediates. [] This technique provides valuable information about the vibrational modes of molecules, enabling researchers to track the formation and consumption of different species during a reaction. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the final products and confirming their structures.

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